molecular formula C20H17N3O6 B2397944 3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921991-37-9

3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2397944
CAS No.: 921991-37-9
M. Wt: 395.371
InChI Key: HRICZMCKHBFYPA-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with multiple functional groups

Mechanism of Action

Mode of Action

It is known that benzofuran derivatives, a core structure in this compound, often interact with their targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Benzofuran derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interfere with essential biochemical pathways in microorganisms

Result of Action

Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells , suggesting potential anticancer activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxadiazole Formation: The 1,3,4-oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole moieties with the benzamide core. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding phenols.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially interact with various biological targets, leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific enzymes or receptors could make it a valuable lead compound in drug development.

Industry

In the materials science industry, this compound could be used in the development of new materials with unique properties, such as improved thermal stability, conductivity, or mechanical strength.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
  • 3,4-dimethoxy-N-(5-(7-methoxybenzofuran-2-yl)-1,2,4-triazol-3-yl)benzamide

Uniqueness

Compared to similar compounds, 3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide features a unique oxadiazole ring, which may confer distinct chemical and biological properties. This uniqueness could make it more effective in certain applications, such as drug development or materials science.

Properties

IUPAC Name

3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-25-13-8-7-12(10-15(13)27-3)18(24)21-20-23-22-19(29-20)16-9-11-5-4-6-14(26-2)17(11)28-16/h4-10H,1-3H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRICZMCKHBFYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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